molecular formula C22H21NO4 B4598338 methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4598338
M. Wt: 363.4 g/mol
InChI Key: BVWMWIKWYFMFGN-PDGQHHTCSA-N
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Description

Methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.14705815 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is involved in various synthetic processes. Grošelj et al. (2013) developed a synthesis method for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which can equilibrate with their 4-oxo tautomers, starting from N-protected α-amino acids. This method utilizes enaminones as key intermediates for creating functionalized heterocycles Grošelj, Žorž, Golobič, Stanovnik, & Svete, 2013.

Applications in Organic Chemistry

In the field of organic chemistry, this compound plays a significant role in the synthesis of heterocycles and pyrrole derivatives. For instance, Desai and Amin (1991) synthesized 4-carboxyl-substituted analogues of trans-3'-hydroxycotinine, which are pivotal in linking to macromolecules for antibody production Desai & Amin, 1991.

Protective Group Applications

4-Methoxy-α-methylbenzyl alcohol, a related compound, is used as a new protecting group for carboxylic acids. Yoo, Kim, and Kyu (1990) demonstrated its application where the corresponding esters are hydrolyzed efficiently, showcasing its compatibility with various functional groups Yoo, Kim, & Kyu, 1990.

Medicinal Fungus Research

Xiong et al. (2016) isolated compounds from Xylaria nigripes, a medicinal fungus, including pyrrole-containing alkaloids that structurally resemble our compound of interest. These findings contribute to understanding the natural occurrence and potential applications of similar pyrrole derivatives Xiong, Huang, Wu, Liu, Fan, Wang, Zhao, Yang, Zhang, & Hu, 2016.

Antibacterial Applications

Schroeder et al. (1992) explored the use of S-α-methylbenzyl, a chiral auxiliary similar to our compound, in synthesizing pyrrolidine derivatives. These compounds are useful intermediates for quinolone antibacterials, indicating potential applications in antibacterial drug development Schroeder, Kiely, Laborde, Johnson, Szotek, Domagala, Stickney, Michel, & Kampf, 1992.

Exploration in Pyridine Derivatives

Osipov, Osyanin, and Klimochkin (2018) conducted research on pyridine derivatives, which are structurally related to the compound . Their study contributes to the broader understanding of the chemistry of pyrrole and pyridine derivatives Osipov, Osyanin, & Klimochkin, 2018.

Oxidative Stress and Cellular Research

Spickett (2013) discussed the oxidative stress marker 4-Hydroxy-2-nonenal, a product of phospholipid peroxidation. This research provides insights into the cellular effects of oxidative stress, relevant to compounds like our subject which may undergo similar oxidative processes Spickett, 2013.

Properties

IUPAC Name

methyl (4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-14-8-10-16(11-9-14)13-23-15(2)20(22(26)27-3)18(21(23)25)12-17-6-4-5-7-19(17)24/h4-12,24H,13H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMWIKWYFMFGN-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC=CC=C3O)C2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC=CC=C3O)/C2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
methyl 4-(2-hydroxybenzylidene)-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.